2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic acid is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its intricate structure and functional groups make it a subject of interest for researchers aiming to explore its properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic acid typically involves multiple steps, starting with the preparation of the core thiophene and phenylsulfonyl components. These components are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include nucleophilic substitution reactions, where the thiophene derivative acts as a nucleophile, and the phenylsulfonyl group serves as the electrophile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce corresponding amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, 2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound has potential medicinal applications, including the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism by which 2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in various applications. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
2-[(4-methylphenyl)sulfonyl-(2-indol-3-ylethyl)amino]acetic acid
2-[(4-bromophenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic acid
Uniqueness: 2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic acid stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for distinct interactions and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple disciplines. Researchers continue to explore its properties and uses, making it a valuable compound in the realm of chemistry and beyond.
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-12-4-6-14(7-5-12)22(19,20)16(11-15(17)18)9-8-13-3-2-10-21-13/h2-7,10H,8-9,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFMJMVUWQZZQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.